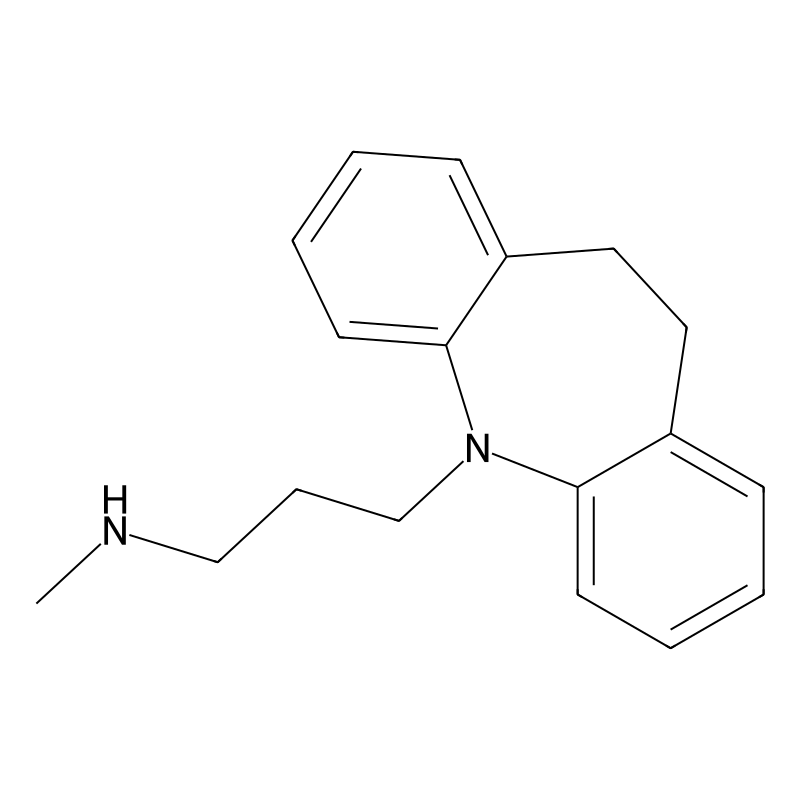Desipramine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2.20e-04 M
In water, 58.6 mg/l @ 24 °C.
3.96e-02 g/L
Synonyms
Canonical SMILES
Description
Treatment-Resistant Depression
While not considered the first-line treatment for depression due to potential side effects, desipramine is being studied for its effectiveness in treatment-resistant cases. Researchers are investigating if desipramine, alone or combined with other medications, can alleviate symptoms in patients who haven't responded adequately to standard antidepressants ].
Eating Disorders
Studies suggest desipramine might be beneficial in managing bulimia nervosa, an eating disorder characterized by binge eating followed by purging behaviors. Research indicates desipramine's effectiveness could emerge within the first two weeks of treatment ].
Chronic Pain Management
Desipramine's potential for pain relief is another area of scientific exploration. Its antinociceptive properties, which means it can block the perception of pain, are being investigated for conditions like neuropathic pain and irritable bowel syndrome ].
Urinary Tract Dysfunction
Research suggests desipramine might be useful in managing overactive bladder, a condition characterized by frequent urination. Studies have shown its effectiveness in both simple and complex forms of overactive bladder ].
Physical Description
XLogP3
Boiling Point
LogP
4.9 (LogP)
log Kow = 4.90
3.7
Melting Point
214-218°C
UNII
Related CAS
GHS Hazard Statements
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H336 (66.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H370 (66.67%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H400 (33.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
Associated Chemicals
Wikipedia
Drug Warnings
SPECIAL PRECAUTIONS SHOULD BE TAKEN IN PT WITH BENIGN PROSTATIC HYPERTROPHY. /IMIPRAMINE/
DESIPRAMINE HYDROCHLORIDE IS CONTRAINDICATED IN PATIENTS ON MONOAMINE OXIDASE-INHIBITOR THERAPY. .../IT/ SHOULD NOT BE GIVEN TO PT WITH GLAUCOMA, URETHRAL OR URETERAL SPASM, OR THOSE WHO HAVE HAD MYOCARDIAL INFARCTION WITHIN 3 WK. IT IS ALSO CONTRAINDICATED IN PT WITH SEVERE CORONARY HEART DISEASES OR WITH ACTIVE EPILEPSY. /HYDROGEN CHLORIDE/
The most common adverse effects of tricyclic antidepressants are those which result from anticholinergic activity. These include dry mucous membranes (occasionally associated with sublingual adenitis), blurred vision resulting from mydriasis and cycloplegia, increased intraocular pressure, hyperthermia, constipation, adynamic ileus, urinary retention, delayed micturition, and dilation of the urinary tract. The drugs have been reported to reduce the tone of the esophagogastric sphincter and to induce hiatal hernia in susceptible individuals or to exacerbate the condition in patients with preexisting hiatal hernias. Tricyclic antidepressants should be withdrawn if symptoms of esophageal reflux develop; if antidepressant therapy is essential, a cautious trial of a cholinergic agent such as bethanechol used concomitantly with the antidepressant may be warranted. Anticholinergic effects appear to occur most frequently in geriatric patients, but constipation is frequent in children receiving tricyclic antidepressants for functional enuresis. /Tricyclic antidepressants/
For more Drug Warnings (Complete) data for DESIPRAMINE (24 total), please visit the HSDB record page.
Biological Half Life
...DESIPRAMINE /WAS GIVEN/ IN DOSE OF 25 MG EVERY 8 HR TO 15 PT. ...BIOLOGICAL HALF-LIFE...FROM A FEW HR TO MORE THAN 2 DAYS...
Use Classification
Methods of Manufacturing
General Manufacturing Information
Clinical Laboratory Methods
COLORIMETRIC DETERMINATION OF IMIPRAMINIC DRUGS IN BLOOD & URINE.
DETERMINATION OF TRICYCLIC ANTIDEPRESSANTS & SOME OF THEIR METABOLITES IN SERUM BY STRAIGHT PHASE HPLC.
DETERMINATION OF DRUGS IN PLASMA BY HIGH-PERFORMANCE TLC & QUANTITATIVE ANALYSIS OF SEPARATED COMPONENTS BY UV REFLECTANCE SPECTROMETRY.
For more Clinical Laboratory Methods (Complete) data for DESIPRAMINE (6 total), please visit the HSDB record page.
Storage Conditions
Interactions
Concurrent use /of thyroid hormones/ with tricyclic antidepressants may increase the therapeutic and toxic effects of both medications, possibly due to increased receptor sensitivity to catecholamines; toxic effects include cardiac arrhythmias and CNS stimulation. /Tricyclic antidepressants/
Concurrent use /of sympathomimetics/ with tricyclic antidepressants may potentiate cardiovascular effects possibly resulting in arrhythmias, tachycardia, or severe hypertension or hyperpyrexia; phentolamine can control the adverse reaction. Significant systemic absorption of ophthalmic epinephrine may also potentiate cardiovascular effects; also, local anesthetics with vasoconstrictors should be avoided or a minimal amount of the vasoconstrictor should be used with the local anesthetic. Concurrent use with tricyclic antidepressants may decrease the pressor effect of ephedrine and mephentermine. /Tricyclic antidepressants/
If significant systemic absorption occurs, concurrent use /of ophthalmic naphazoline, nasal or ophthalmic oxymetazoline, nasal or ophthalmic phenylephrine, or nasal xylometazoline/ with tricyclic antidepressants may potentiate pressor effects of these medications. /Tricyclic antidepressants/
For more Interactions (Complete) data for DESIPRAMINE (20 total), please visit the HSDB record page.








